8-Methoxy-2-methylimidazo[1,2-a]pyrazine

Medicinal chemistry Building block procurement Physicochemical profiling

8-Methoxy-2-methylimidazo[1,2-a]pyrazine is a privileged scaffold for kinase inhibitor and PDE modulator development. Its electron-donating 8-methoxy group enhances kinase hinge-region binding, while the 2-methyl substituent occupies a lipophilic pocket critical for target selectivity. The scaffold features three unsubstituted positions (C-3, C-5, C-6) for parallel diversification, reducing synthetic burden by 3–5 steps. Supplied at ≥95% purity, this building block is ready for direct use in medicinal chemistry campaigns, PDE10A inhibitor synthesis, or coelenterazine analog construction. Choose this compound when your program demands simultaneous 8-alkoxy pharmacophoric presentation and 2-alkyl substitution not offered by mono-substituted analogs.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B15335535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-methylimidazo[1,2-a]pyrazine
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C(C2=N1)OC
InChIInChI=1S/C8H9N3O/c1-6-5-11-4-3-9-8(12-2)7(11)10-6/h3-5H,1-2H3
InChIKeyKVNMAASJXDBTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine: Core Scaffold Identity and Physicochemical Baseline


8-Methoxy-2-methylimidazo[1,2-a]pyrazine (CAS 2411637-28-8) is a bicyclic nitrogen-containing heterocycle within the imidazo[1,2-a]pyrazine family, bearing a methoxy substituent at position 8 and a methyl group at position 2 . Its molecular formula is C₈H₉N₃O with a molecular weight of 163.18 g/mol . The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core motif in kinase inhibitors (Aurora, PI3K, PDE10A), phosphodiesterase modulators, and anti-infective agents [1]. This specific substitution pattern—simultaneous 8-alkoxy and 2-alkyl decoration—defines a distinct chemical space within the class, differentiating it from mono-substituted or halogenated analogs that populate commercial catalogs [2].

Why Generic Substitution Is Not Advisable: Substitution-Pattern-Driven Differentiation of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine from Its Closest Analogs


Within the imidazo[1,2-a]pyrazine class, substitution at positions 2 and 8 exerts profound and often divergent effects on electronic character, metabolic stability, and target engagement that render simple analog interchange unreliable. The presence of electron-donating groups at position 8 has been explicitly shown to enhance electrophilic substitution reactivity at position 3 of the heterocycle, directly impacting downstream derivatization efficiency in medicinal chemistry campaigns [1]. Simultaneously, the 2-methyl group modulates both steric encumbrance and the pKa of the imidazole ring, parameters that critically influence binding to kinase hinge regions and PDE catalytic sites [2]. A procurement decision based solely on scaffold identity—i.e., selecting any imidazo[1,2-a]pyrazine—ignores the experimentally validated structure–reactivity relationships that govern both synthetic tractability and biological performance. The quantitative evidence below clarifies why this specific 2-methyl-8-methoxy combination occupies a differentiated niche that closest analogs such as 8-methoxyimidazo[1,2-a]pyrazine (lacking the 2-methyl), 2-methylimidazo[1,2-a]pyrazine (lacking the 8-alkoxy), and 8-chloro-2-methylimidazo[1,2-a]pyrazine (halogen replacement) cannot occupy interchangeably.

Quantitative Evidence Guide: Head-to-Head Comparator Analysis for 8-Methoxy-2-methylimidazo[1,2-a]pyrazine in Scientific Procurement


Molecular Weight Differentiation: 8-Methoxy-2-methylimidazo[1,2-a]pyrazine versus 8-Methoxyimidazo[1,2-a]pyrazine and 2-Methylimidazo[1,2-a]pyrazine

The target compound carries both 8-OCH₃ and 2-CH₃ substituents, resulting in a molecular weight of 163.18 g/mol . Its closest mono-substituted analogs differ substantially: 8-methoxyimidazo[1,2-a]pyrazine (CAS 142744-37-4, C₇H₇N₃O) has a molecular weight of 149.15 g/mol, while 2-methylimidazo[1,2-a]pyrazine (C₇H₇N₃) has a molecular weight of 133.15 g/mol . The target compound therefore occupies a distinct molecular-weight window—approximately 14 Da heavier than the 8-methoxy analog (one CH₂ equivalent) and 30 Da heavier than the 2-methyl analog (one OCH₂ equivalent)—that corresponds to increased lipophilicity and altered hydrogen-bonding capacity versus either parent scaffold.

Medicinal chemistry Building block procurement Physicochemical profiling

Electronic and Steric Differentiation: Orthogonal Substituent Effects of 8-OCH₃ and 2-CH₃ vs. Mono-Substituted and Halogenated Analogs

Published SAR studies on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors demonstrate that the 8-position substituent is a critical determinant of both enzymatic potency and off-target kinase selectivity [1]. In the bronchodilator series reported by Bonnet et al., electron-donating groups at position 8 (alkoxy and alkylamino) significantly enhanced PDE inhibitory activity and smooth muscle relaxant potency relative to unsubstituted or electron-withdrawing analogs [2]. The target compound's 8-methoxy group provides electron-donating character that increases the electron density at position 3, facilitating electrophilic substitution reactions for further derivatization—a reactivity advantage not available with the 8-chloro-2-methyl analog (CAS 1124321-36-3), where the electron-withdrawing chlorine deactivates the ring toward electrophilic attack [3]. The 2-methyl group additionally provides steric modulation of the imidazole ring that is absent in 8-methoxyimidazo[1,2-a]pyrazine.

Structure-activity relationship Electrophilic substitution Kinase inhibitor design

Synthetic Tractability: 8-Methoxy-2-methylimidazo[1,2-a]pyrazine as a Versatile Building Block vs. Pre-functionalized Analogs

The target compound serves as a dual-functionalized imidazo[1,2-a]pyrazine scaffold amenable to further derivatization at multiple positions. In the Promega patent literature, substituted imidazo[1,2-a]pyrazines are described as coelenterazine analogs where the 2- and 8-substitution pattern directly influences bioluminescent properties [1]. The unsubstituted positions (3, 5, 6) on the target compound offer sites for further electrophilic substitution, metalation, or cross-coupling reactions—a synthetic flexibility that is reduced in analogs such as 6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine, where the bromine pre-occupies position 6 and restricts late-stage diversification options . The 8-methoxy group also enables directed ortho-metalation strategies at position 7, a regiochemical control mechanism unavailable in 8-unsubstituted or 8-alkyl analogs [2].

Organic synthesis Building block Late-stage functionalization

Commercial Availability and Pricing Differentiation: 8-Methoxy-2-methylimidazo[1,2-a]pyrazine vs. 8-Methoxyimidazo[1,2-a]pyrazine

Commercial pricing data indicate that 8-methoxy-2-methylimidazo[1,2-a]pyrazine is available at ≥95% purity from specialty chemical suppliers at approximately ¥7,438 per gram (USD equivalent ~$1,020/g) . In comparison, the mono-substituted analog 8-methoxyimidazo[1,2-a]pyrazine (CAS 142744-37-4, also ≥95% purity) is priced substantially lower on a per-gram basis, reflecting its simpler synthesis (one fewer substituent) and broader catalog availability . The price differential (approximately 5–10× that of the mono-substituted analog) reflects the added synthetic complexity of introducing the 2-methyl group and the lower commercial demand volume. For procurement professionals, this means that the di-substituted compound should only be specified when the 2-methyl group is structurally required—a determination that the evidence above supports for programs targeting kinase hinge regions or PDE active sites where the 2-methyl contributes to binding.

Chemical procurement Building block sourcing Cost analysis

Predicted Physicochemical and ADME Differentiation: 8-OCH₃/2-CH₃ Combination vs. 8-NH₂/2-CH₃ Analog

Predicted physicochemical data from ChemicalBook indicate that the 6-amino derivative (8-methoxy-2-methylimidazo[1,2-a]pyrazin-6-amine, CAS 2743342-28-9) has a predicted density of 1.414 g/cm³ and a predicted pKa of 5.11 . By extension, the target compound (lacking the 6-NH₂) is expected to exhibit a lower pKa (more neutral character) and reduced hydrogen-bond donor count (HBD = 0 vs. HBD = 1 for the 6-amino analog), which directly influences permeability and efflux liability [1]. The 8-methoxy/2-methyl combination yields a compound with zero hydrogen-bond donors and three hydrogen-bond acceptors, placing it in favorable drug-like chemical space (compliant with Lipinski's Rule of 5: MW < 500, HBD ≤ 5, HBA ≤ 10) [1]. In contrast, 8-amino-2-methylimidazo[1,2-a]pyrazine analogs introduce an additional H-bond donor at position 8, potentially reducing CNS permeability and altering P-glycoprotein substrate liability—differences with direct consequences for neuroscience and oncology program lead selection.

Drug-likeness ADME prediction Lead optimization

Validated Application Scenarios for 8-Methoxy-2-methylimidazo[1,2-a]pyrazine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Aurora and PDE10A Scaffold-Hopping Programs

For medicinal chemistry teams pursuing imidazo[1,2-a]pyrazine-based kinase inhibitors, the 2-methyl-8-methoxy substitution pattern maps directly onto the SAR landscape established for Aurora A/B inhibitors (Voss et al., 2012) and PDE10A inhibitors (Bartolomé-Nebreda et al., 2014) [1]. The 8-methoxy group provides the electron-donating character shown to enhance kinase hinge-region binding, while the 2-methyl group occupies a lipophilic pocket that tolerates small alkyl substitution. This compound is the appropriate procurement choice when the program requires a core scaffold that simultaneously presents both an 8-alkoxy pharmacophoric element and a 2-alkyl substituent for SAR exploration, a combination not offered by commercial mono-substituted analogs. The three unsubstituted positions (3, 5, 6) provide diversification vectors for parallel library synthesis [2].

Phosphodiesterase Inhibitor Development: Bronchodilator and CNS Program Scaffold Selection

The Bonnet et al. series of 8-alkoxyimidazo[1,2-a]pyrazines established that electron-donating groups at position 8 were critical for bronchodilator potency exceeding that of theophylline, with the added advantage of absent CNS stimulatory effects [1]. The 8-methoxy-2-methyl compound offers a specific entry point for programs seeking to explore PDE subtype selectivity (PDE III/IV vs. PDE10A) through diversification at positions 3 and 6, while retaining the 8-alkoxy pharmacophore essential for PDE inhibition. The zero H-bond donor count further positions this scaffold favorably for CNS-penetrant PDE10A inhibitor development, where minimizing HBD is a key design criterion for achieving brain exposure [2].

Bioluminescent Probe Development: Coelenterazine Analog Synthesis

Promega patent literature explicitly describes substituted imidazo[1,2-a]pyrazines as coelenterazine analogs for luciferase-based bioluminescent assays [1]. The 8-methoxy-2-methyl substitution pattern provides a defined electronic configuration that influences the wavelength and quantum yield of bioluminescence upon reaction with luciferase enzymes. For assay development groups requiring a coelenterazine scaffold with a specific 2,8-substitution pattern for structure–luminescence relationship studies, this compound represents the appropriately functionalized core. Its availability at ≥95% purity from commercial sources [2] supports direct use in probe synthesis without requiring in-house core construction, reducing synthetic burden by an estimated 3–5 steps compared to de novo scaffold assembly.

Anti-Ulcer Drug Discovery: Gastric H⁺/K⁺-ATPase Inhibitor Scaffold Exploration

The Schering patent (US 4,507,294) covering substituted imidazo[1,2-a]pyrazines for peptic ulcer disease [1] establishes that 8-substituted-2-methylimidazo[1,2-a]pyrazines constitute a recognized pharmacophore for gastric antisecretory activity. The related imidazo[1,2-a]pyridine analog SCH-28080 (2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile) demonstrated potent H⁺/K⁺-ATPase inhibition (IC₅₀ = 20 nM) [2]. The 8-methoxy-2-methyl compound serves as an entry point for pyrazine-based analogs of this pharmacophore, where the methoxy group at position 8 can be elaborated to benzyloxy or substituted benzyloxy ethers—a synthetic strategy documented in the Schering patent that proceeds via the 8-hydroxy intermediate accessible through O-demethylation of the 8-methoxy precursor [1].

Quote Request

Request a Quote for 8-Methoxy-2-methylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.